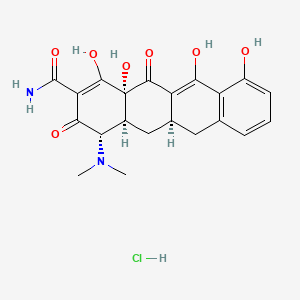

Sancycline hydrochloride

説明

サンシクリン(塩酸塩)は、テトラサイクリン系抗生物質に属し、広範囲の抗菌作用で知られています。テトラサイクリンは、グラム陽性菌およびグラム陰性菌による感染症を含む、広範囲の細菌感染症に効果的です。 サンシクリン(塩酸塩)は、テトラサイクリンの半合成誘導体であり、親化合物と比較して、安定性と有効性が向上していることで知られています .

2. 製法

合成経路および反応条件: サンシクリン(塩酸塩)の製法には、触媒の存在下で前駆体化合物を水素化することが含まれます。ある方法では、化合物をアルコールと酸の混合溶媒中で、水素雰囲気下で反応させることを含みます。このプロセスで使用される一般的な酸には、硫酸、臭化水素酸、メタンスルホン酸、p-トルエンスルホン酸、過塩素酸、およびリン酸が含まれます。 反応は通常、室温でロジウム炭素触媒を用いて行われます .

工業的製法: サンシクリン(塩酸塩)の工業的製法は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。このプロセスには、高圧水素化と特定の触媒の使用が含まれ、副生成物を最小限に抑え、高純度を実現します。 反応で使用される溶媒と触媒は、しばしば回収されて再利用され、環境への影響と製造コストを削減しています .

作用機序

サンシクリン(塩酸塩)は、細菌のタンパク質合成を阻害することにより、その抗菌作用を発揮します。30S リボソームサブユニットに結合し、アミノアシルtRNAのリボソームA部位への結合を阻止します。この作用により、成長中のポリペプチド鎖へのアミノ酸の付加が阻害され、細菌のタンパク質合成が効果的に停止されます。 この化合物は、リボソーム保護タンパク質の存在下でも活性を維持するため、耐性菌株に効果的です .

類似化合物:

- テトラサイクリン

- ドキシサイクリン

- ミノサイクリン

比較: サンシクリン(塩酸塩)は、その安定性と有効性が向上しているため、テトラサイクリンの中でユニークです。テトラサイクリンと比較して、分解に対する耐性が高く、より広いスペクトルで効果を発揮します。 ドキシサイクリンとミノサイクリンも、テトラサイクリンの半合成誘導体ですが、サンシクリン(塩酸塩)は、改善された薬物動態特性をもたらす特定の構造修飾によって区別されます .

生化学分析

Biochemical Properties

Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Sancycline (hydrochloride) involves the hydrogenation of a precursor compound in the presence of a catalyst. One method includes subjecting a compound to a reaction in a mixed solvent of alcohol and acid under a hydrogen environment. Common acids used in this process include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The reaction is typically carried out at room temperature with a rhodium carbon catalyst .

Industrial Production Methods: The industrial production of Sancycline (hydrochloride) follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of high-pressure hydrogenation and specific catalysts to ensure minimal by-products and high purity. The solvents and catalysts used in the reaction are often recovered and reused to reduce environmental impact and production costs .

化学反応の分析

反応の種類: サンシクリン(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。

還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な還元剤には、炭素上にパラジウムなどの触媒の存在下での水素ガスが含まれます。

置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、サンシクリン(塩酸塩)の酸化は、ヒドロキシル化誘導体の生成につながる可能性がありますが、還元は脱酸素化生成物を生じる可能性があります .

科学的研究の応用

サンシクリン(塩酸塩)は、次のような広範囲の科学研究における応用があります。

化学: テトラサイクリンの化学的性質と反応を調べるためのモデル化合物として使用されます。

生物学: 細菌の耐性機構と新しい抗生物質の開発に関する研究に使用されます。

医学: 他の抗生物質に耐性のあるものを含む、さまざまな細菌感染症の治療における潜在的な使用について調査されています。

類似化合物との比較

- Tetracycline

- Doxycycline

- Minocycline

Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .

特性

IUPAC Name |

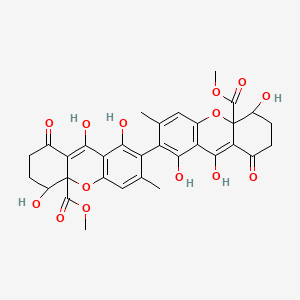

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-QKYUADJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-20-3 | |

| Record name | Sancycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SANCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?

A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)